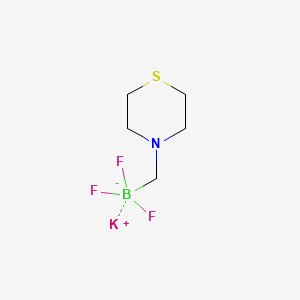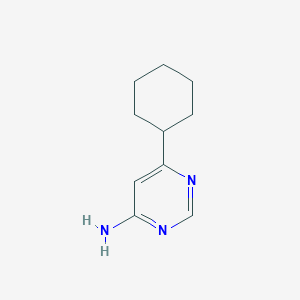
6-Cyclohexylpyrimidin-4-amin
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, halopyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .Wissenschaftliche Forschungsanwendungen
Synthese von bizyklischen [6 + 6]-Systemen
“6-Cyclohexylpyrimidin-4-amin” spielt eine entscheidende Rolle bei der Synthese von bizyklischen [6 + 6]-Systemen wie Pyrimido[4,5-d]pyrimidinen und Pyrimido[5,4-d]pyrimidinen . Diese Verbindungen sind aufgrund ihrer:
Plasmid-DNA-Manipulation
In der Gentechnik können “this compound”-Derivate verwendet werden, um Plasmid-DNA zu manipulieren, was entscheidend ist für:
- Klonierung und Gentransfer, die die Untersuchung der Genfunktion und -expression ermöglichen .
- PCR-Amplifikation, bei der es als Matrizen-DNA für verschiedene diagnostische und Forschungsanwendungen dient .
Entwicklung entzündungshemmender Medikamente
Die Analoga der Verbindung wurden auf ihr Potenzial als entzündungshemmende Mittel untersucht, indem sie NF-κB und Zytokine hemmen . Diese Anwendung ist entscheidend für:
Anwendungen in der Festphasen-Synthese
“this compound” wird in Festphasen-Synthesetechniken verwendet, um zu erstellen:
Wirkmechanismus
Target of action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific targets would depend on the specific pyrimidine compound and its structure.
Mode of action
The mode of action of pyrimidines can vary widely depending on the specific compound and its targets. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of action
The molecular and cellular effects of a pyrimidine compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory effects, it might result in reduced inflammation at the cellular level .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, 6-Cyclohexylpyrimidin-4-amine can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 6-Cyclohexylpyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 6-Cyclohexylpyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 6-Cyclohexylpyrimidin-4-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyclohexylpyrimidin-4-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Cyclohexylpyrimidin-4-amine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of 6-Cyclohexylpyrimidin-4-amine have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
6-Cyclohexylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, 6-Cyclohexylpyrimidin-4-amine can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 6-Cyclohexylpyrimidin-4-amine within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Subcellular Localization
6-Cyclohexylpyrimidin-4-amine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
6-cyclohexylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANZARMWNRUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




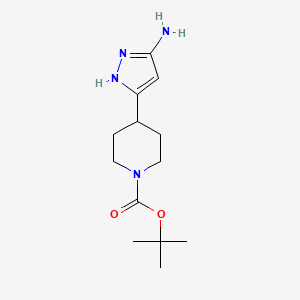

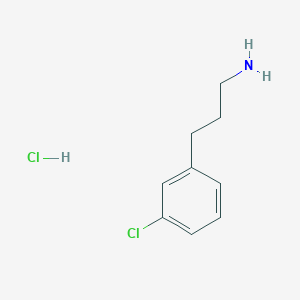
![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
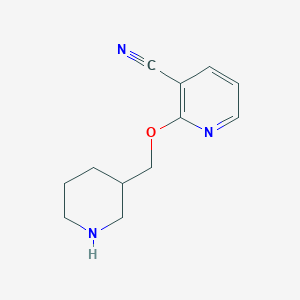
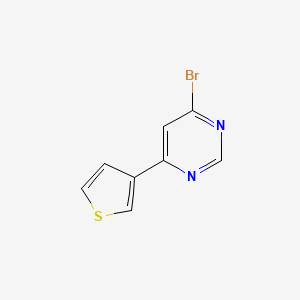


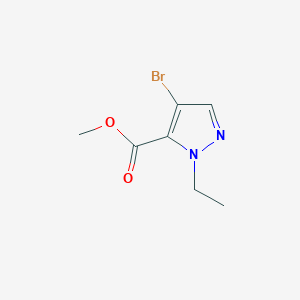
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
